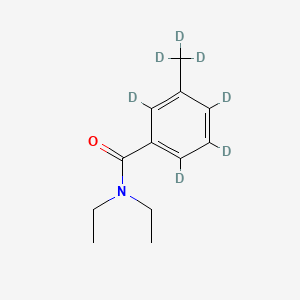

DEET-d7

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Insektenabwehrmittel

DEET ist eines der am häufigsten verwendeten Insektenabwehrmittel der Welt . Es wurde ursprünglich 1946 für die US-Armee entwickelt, um die Truppen zu schützen, die in insektenverseuchten Gebieten stationiert waren . Zahlreiche Studien haben gezeigt, dass DEET-haltige Lösungen zu den effektivsten Insektenabwehrmitteln auf dem Markt gehören .

Abbau von Umweltkontaminanten

DEET wirkt als organischer chemischer Schadstoff im Wasser und gilt als neu auftretender Schadstoff, der weltweit beobachtet wurde . Es wurden verschiedene Methoden zur Abbau von DEET eingesetzt, wie z. B. UV-basierte, Ozonisierung, photokatalytischer Abbau und biologischer Abbau (basierend auf der metabolischen Aktivität von Pilzen und Bakterien) .

Nanotechnologiebasierte Sanierung

Weniger Forschung wurde zum Abbau von DEET unter Verwendung von Nanopartikeln betrieben . Daher können biologische und nanotechnologiebasierte Methoden eine potenzielle Lösung zur Sanierung von DEET aus der Umwelt sein .

Biologische Methoden zum Abbau von DEET

Zukünftige Forschung ist erforderlich, um die Anwendung biologischer Methoden zum Abbau von DEET zu untersuchen . Der Stoffwechselweg für den biologischen Abbau wurde für neue potente mikrobielle Stämme durch die Anwendung von physikalischer, chemischer und mikrobieller Genomik, molekularer Biologie, Gentechnik und Genomsequenzierungsmethoden untersucht .

Formulierungsforschung

Eine Lösung mit 6–30 % Cyclodextrin (CD) als Lösungsmittel anstelle von Ethanol (EtOH) führte zu einer Verlängerung der Abwehrmittelwirkung der DEET-Formulierung

Wirkmechanismus

Target of Action

DEET-d7, also known as 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, is a deuterium-labeled variant of DEET . The primary targets of this compound are insect odorant receptors . These receptors play a crucial role in the detection of odors by insects, and their inhibition by this compound results in the repelling of biting pests such as mosquitoes and ticks .

Mode of Action

This compound interacts with its targets, the insect odorant receptors, by blocking the electrophysiological responses of olfactory sensory neurons to attractive odors . This interaction results in changes in the behavior of the insects, making them less likely to bite humans .

Biochemical Pathways

This compound affects several biochemical pathways. It has been suggested that this compound can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, this compound can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations .

Pharmacokinetics

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal olfactory function in insects. By blocking the electrophysiological responses of olfactory sensory neurons, this compound inhibits the insects’ ability to detect attractive odors, thereby repelling them . In addition, this compound’s potential effects on sodium and potassium channels could lead to further disruptions in the normal functioning of insect neurons .

Action Environment

This compound enters the environment through various routes, including direct entry into the air during spraying, indirect entry into surface water through wastewater treatment plant (WTTP) emissions due to washing of skin and clothes, or through over-spraying of soil and application of treated sewage to amend soil . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are yet to be fully explored. It is known that DEET, the parent compound, interacts with olfactory and gustatory mechanisms in insects, leading to central nervous system impairment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar interactions.

Cellular Effects

The cellular effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-documented. Deet has been shown to have significant effects on disease-carrying insect vectors . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to act through olfactory and gustatory mechanisms and cause central nervous system impairment in insects . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in laboratory settings are not well-documented. Deet is known for its low toxicity and longer stability compared to other insecticides . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may exhibit similar characteristics.

Dosage Effects in Animal Models

The effects of different dosages of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in animal models are not well-documented. Deet has been deemed safe and effective in humans with direct skin application . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar dosage effects.

Metabolic Pathways

The metabolic pathways involving 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-understood. Deet metabolites have been detected in human urine , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also be metabolized in the body.

Transport and Distribution

The transport and distribution of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide within cells and tissues are not well-documented. Deet is known to be widely distributed in the environment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar distribution characteristics.

Subcellular Localization

The subcellular localization of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to interact with olfactory and gustatory mechanisms in insects , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also interact with specific subcellular compartments.

Eigenschaften

IUPAC Name |

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXZBCLCQITDF-DOVYFNGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701010011 | |

| Record name | DEET-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219799-37-7 | |

| Record name | DEET-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)

![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)